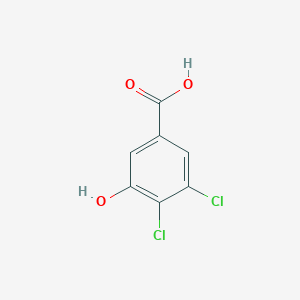

3,4-Dichloro-5-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4Cl2O3 |

|---|---|

Molecular Weight |

207.01 g/mol |

IUPAC Name |

3,4-dichloro-5-hydroxybenzoic acid |

InChI |

InChI=1S/C7H4Cl2O3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10H,(H,11,12) |

InChI Key |

LVFSEVVQHBJLQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dichloro 5 Hydroxybenzoic Acid

Established Synthetic Routes to 3,4-Dichloro-5-hydroxybenzoic Acid

While a variety of synthetic strategies can be envisaged for this compound, its preparation is often rooted in the structural modification of more complex precursors.

Conversion from 3,4-Dichloro-5-methoxyphthalic Acid

A plausible, though not widely documented, synthetic route involves the transformation of 3,4-Dichloro-5-methoxyphthalic acid. This conversion would necessitate two primary chemical transformations: demethylation of the methoxy (B1213986) group to a hydroxyl group and the selective decarboxylation of one of the two carboxylic acid functions.

The decarboxylation of substituted phthalic acids to their corresponding benzoic acids is a known transformation. For instance, studies on bacterial metabolism have shown that microorganisms can quantitatively convert phthalic acid to benzoic acid. nih.gov In these biological systems, substituted phthalic acids such as 4-hydroxyphthalic acid and 4-chlorophthalic acid are converted to 3-hydroxybenzoic acid and 3-chlorobenzoic acid, respectively. nih.gov This suggests that the selective removal of a carboxyl group from the phthalic acid skeleton is feasible.

Reaction Conditions and Optimization Strategies for Specific Syntheses

The chemical conversion of 3,4-Dichloro-5-methoxyphthalic acid would require carefully chosen conditions to achieve both demethylation and decarboxylation.

Demethylation: The cleavage of the aryl-methyl ether is a common functional group interconversion. Reagents such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃) are powerful Lewis acids frequently used for this purpose. Alternatively, strong Brønsted acids like hydrobromic acid (HBr) at elevated temperatures can also effect demethylation.

Decarboxylation: The removal of a carboxylic acid group from an aromatic ring can be challenging. Acid-catalyzed decarboxylation is a known method, particularly for benzoic acids with electron-donating groups that can stabilize the reaction intermediate. researchgate.net The presence of the hydroxyl group (formed after demethylation) at the para-position to one of the carboxyl groups could facilitate this process. Studies have shown that the decarboxylation of substituted benzoic acids is often restricted to those possessing a hydroxyl group in the para position. nih.gov

An optimized one-pot or sequential process would likely involve initial demethylation under acidic conditions, followed by heating to promote decarboxylation. The specific conditions would require empirical optimization to maximize the yield of the desired this compound and minimize side reactions.

General Synthetic Principles Applicable to Dichlorinated Hydroxybenzoic Acids

Broader synthetic strategies, applicable to a range of halogenated hydroxybenzoic acids, can also be employed to target this compound.

Carboxylation Reactions of Phenol (B47542) Precursors

The direct introduction of a carboxyl group onto a phenol ring is a fundamental method for synthesizing hydroxybenzoic acids. The Kolbe-Schmitt reaction is the most prominent example of this type of transformation. wikipedia.orgnumberanalytics.combyjus.com This reaction involves the carboxylation of a phenoxide ion with carbon dioxide, typically under pressure and at elevated temperatures. wikipedia.orgbyjus.com

To synthesize this compound via this method, the required precursor would be 3,4-dichlorophenol (B42033) . The general steps for the Kolbe-Schmitt reaction are outlined below:

| Step | Description | Typical Reagents |

| 1. Phenoxide Formation | The phenol precursor is deprotonated with a strong base to form the more nucleophilic phenoxide ion. | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |

| 2. Carboxylation | The phenoxide is reacted with carbon dioxide under pressure and heat. The choice of alkali metal can influence the regioselectivity (ortho vs. para carboxylation). | Carbon Dioxide (CO₂) |

| 3. Acidification | The resulting salicylate (B1505791) salt is neutralized with a strong acid to yield the final hydroxybenzoic acid product. | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) |

The electron-withdrawing nature of the two chlorine atoms on the 3,4-dichlorophenol ring would likely necessitate harsh reaction conditions (higher temperature and pressure) to drive the carboxylation forward compared to unsubstituted phenol. Optimization would be crucial to achieve a reasonable yield.

Functional Group Interconversions for Halogenated Aromatic Acids

Functional group interconversion (FGI) is a powerful strategy in organic synthesis where one functional group is converted into another. slideshare.netsolubilityofthings.commit.edu This approach can be used to prepare this compound from a differently functionalized dichlorinated precursor.

A key example of this strategy is the oxidation of a benzylic methyl group to a carboxylic acid. If 3,4-dichloro-5-hydroxytoluene were available as a starting material, it could be oxidized to the target benzoic acid.

Oxidation of Benzylic Positions: Alkyl groups attached to an aromatic ring can be oxidized to carboxylic acids using strong oxidizing agents. imperial.ac.uk

| Oxidizing Agent | Reaction Conditions |

| Potassium Permanganate (KMnO₄) | Typically used under basic or neutral conditions, followed by acidification. |

| Chromic Acid (H₂CrO₄) or other Cr(VI) reagents | Often generated in situ from CrO₃ and H₂SO₄ (Jones oxidation). |

This transformation allows for the synthesis of the carboxylic acid moiety from a more readily available methyl group, leveraging the stability of the chlorinated and hydroxylated aromatic core during the oxidation process.

Novel Synthetic Approaches and Catalyst Systems

Modern organic synthesis continually seeks more efficient, selective, and environmentally benign methods. While specific novel catalysts for the direct synthesis of this compound are not prominently reported, advances in catalytic carboxylation and C-H activation offer potential future pathways.

Catalytic Carboxylation: Recent research has focused on developing catalytic versions of carboxylation reactions that can operate under milder conditions than the traditional Kolbe-Schmitt process. For instance, the use of organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to mediate the carboxylation of resorcinols under ambient CO₂ pressure. rsc.org Furthermore, enzymatic approaches using "phenol carboxylase" have been identified, which catalyze the para-carboxylation of phenol, representing a biological Kolbe-Schmitt equivalent. nih.gov While not yet applied to dichlorinated phenols, these catalytic systems represent a frontier for developing more sustainable syntheses.

Catalytic Oxidation: The oxidation of phenols and their derivatives is another area of active research. The use of laccase, an oxidoreductase enzyme, as a green catalyst for the oxidation of phenolic compounds is a growing field. nih.gov While typically used for polymerization, tailoring such enzyme systems could offer selective oxidation pathways for functionalized phenols in the future.

These emerging catalytic methods, though not yet established for this specific target, highlight the direction of synthetic chemistry toward more sophisticated and efficient routes for producing complex molecules like this compound.

Chemical Reactivity and Derivatization Strategies of 3,4 Dichloro 5 Hydroxybenzoic Acid

Role as a Building Block in Complex Molecular Synthesis

3,4-Dichloro-5-hydroxybenzoic acid is a key precursor in the biosynthesis of polychlorinated aromatic compounds like ambigols A-E, which are produced by the cyanobacterium Fischerella ambigua. nih.gov In this natural pathway, the compound is a central intermediate that undergoes further enzymatic transformations. nih.gov

In synthetic organic chemistry, similar dihalogenated 4-hydroxybenzoic acids are recognized for their potential in creating physiologically active substances. researchgate.net The presence of both a hydroxyl group and halogen atoms on the aromatic ring significantly enhances the chemical reactivity and potential biological activity of its derivatives. researchgate.net Commercially available, multi-reactive building blocks like 4-chloro-2-fluoro-5-nitrobenzoic acid, a related compound, are utilized in heterocyclic oriented synthesis (HOS) to produce a variety of condensed nitrogenous cycles, which are important in drug discovery. nih.gov This highlights the general utility of such substituted benzoic acids in constructing diverse molecular architectures. nih.gov

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, allowing for the synthesis of esters, amides, and other derivatives.

Esterification Reactions and Their Applications

Esterification of carboxylic acids is a fundamental reaction in organic synthesis. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method for producing esters. libretexts.org For instance, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for certain antimicrobial drugs, involves an esterification step. researchgate.netconsensus.appsemanticscholar.org

The resulting esters of substituted hydroxybenzoic acids have various applications. For example, methyl esters of 3,5-dihalogeno-4-hydroxybenzoic acids can be further reacted to create compounds with potential growth stimulant properties. researchgate.net

Table 1: Examples of Esterification Reactions

| Reactant | Reagent | Product | Application/Significance |

| 3-Chloro-2,4-difluoro-5-nitrobenzoic acid | Ethanol, Sulfuric Acid | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | Intermediate in the synthesis of antimicrobial compounds. semanticscholar.org |

| 3,5-Dihalogeno-4-hydroxybenzoic acid | Methanol | 3,5-Dihalogeno-4-hydroxybenzoic acid methyl ester | Precursor for synthesizing compounds with growth stimulant activity. researchgate.net |

| 4-Hydroxy-3-methoxybenzoic acid | Ethanol | Ethyl 4-hydroxy-3-methoxybenzoate (Ethyl vanillate) | A flavoring agent and fragrance ingredient. nist.gov |

Amidation and Hydrazide Formation

The carboxylic acid functionality can be converted into amides and hydrazides, which are important intermediates for synthesizing a wide range of heterocyclic compounds and other complex molecules. The direct reaction of a carboxylic acid with an amine is often challenging because the basic amine can deprotonate the acidic carboxylic acid, forming an unreactive carboxylate anion. libretexts.org Therefore, the carboxylic acid is typically "activated," often by converting it to a more reactive species like an acid chloride or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

Hydrazides are synthesized by reacting the ester form of the carboxylic acid with hydrazine (B178648) hydrate. researchgate.netnih.gov These hydrazides can then be used to create various heterocyclic structures. For instance, 3,5-dichloro-4-methoxy-benzoic acid hydrazide has been synthesized and subsequently used to form pyrazoles and oxadiazoles. researchgate.net Similarly, 4-hydroxybenzoic acid hydrazide is a precursor for synthesizing Schiff bases and 1,3,4-oxadiazole (B1194373) derivatives. chemmethod.com

Table 2: Synthesis of Amides and Hydrazides

| Starting Material | Reagent(s) | Product |

| 3,5-Dichloro-4-methoxy-benzoic acid methyl ester | Hydrazine hydrate | 3,5-Dichloro-4-methoxy-benzoic acid hydrazide researchgate.net |

| 4-Hydroxybenzoic acid ethyl ester | Hydrazine hydrate | 4-Hydroxybenzoic acid hydrazide chemmethod.com |

| 4-Aminobenzoic acid | Benzoyl chlorides | 4-Benzamidobenzoic acid derivatives nih.gov |

| 3,5-Diiodosalicylic acid, 3-chloro-4-(4'-chlorophenoxy)aminobenzene | Phosphorus trichloride | N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide) nih.gov |

Reduction to Corresponding Alcohols or Amines

Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com The reaction proceeds through a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate which is immediately further reduced to the alcohol. libretexts.org Other reagents, such as a combination of sodium borohydride (B1222165) and iodine (NaBH₄-I₂), can also effectively reduce carboxylic acids to alcohols. researchgate.netresearchgate.net

The reduction of amides, derived from carboxylic acids, typically yields amines. youtube.com Reagents like NaBH₄ combined with CH₃SO₂OH or the NaBH₄-I₂ system can be used for this transformation. researchgate.netresearchgate.net

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is another key site for chemical modification, allowing for the formation of ethers and other phenol (B47542) derivatives.

Etherification and Phenol Derivatization

The hydroxyl group on the aromatic ring can undergo etherification, a reaction that converts it into an ether. This is often done to protect the hydroxyl group during subsequent reactions or to introduce new functionalities into the molecule. For example, in the synthesis of certain quinolone intermediates, the hydroxyl group of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid is benzylated. semanticscholar.org

Derivatization of the phenolic hydroxyl group can also be achieved through reactions with isocyanates. For instance, 3,5-dihalogeno-4-hydroxybenzoic acid methyl esters react with 4-methyl-benzenesulfonyl isocyanate to yield 3,5-dihalogeno-4-(4-methyl-benzene-sulfonylamino-carbonyl)-oxybenzoic acid esters. researchgate.net This reaction transforms the phenolic hydroxyl into a sulfonylaminocarbonyloxy group. researchgate.net

Classical derivatization strategies for phenols also include introducing various groups onto the phenolic ring itself, although this can sometimes lead to issues with regioselectivity. nih.gov More advanced methods have been developed for the regioselective C-H activation of phenols to overcome these challenges. nih.gov

Acylation and Related Conversions

The presence of both a carboxylic acid and a hydroxyl group on the aromatic ring of this compound allows for various acylation reactions, primarily leading to the formation of esters and amides. These transformations are fundamental in modifying the compound's physical and chemical properties.

Esterification: The carboxylic acid function can undergo esterification, a common method being the Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. nih.gov Alternatively, to avoid harsh acidic conditions that might not be compatible with all substrates, coupling reagents can be employed. Reagents like dicyclohexylcarbodiimide (DCC) or the more recently developed dichloroimidazolidinedione (DCID) can facilitate esterification under milder, often room temperature, conditions. nih.govluxembourg-bio.com The hydroxyl group can also be acylated to form an ester, typically by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. mdpi.com

Amide Formation: The conversion of the carboxylic acid to an amide is a crucial transformation in synthetic organic chemistry. luxembourg-bio.com This is typically achieved by first "activating" the carboxylic acid, as direct reaction with an amine is generally unfavorable. nih.gov Common methods involve converting the carboxylic acid into a more reactive intermediate such as an acyl chloride or using a coupling reagent. A wide array of coupling reagents has been developed to facilitate this reaction, including carbodiimides (like DCC), phosphonium (B103445) salts, and uronium/aminium salts. luxembourg-bio.comresearchgate.net Another approach involves the use of titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines, often in a solvent like pyridine. nih.gov The choice of method depends on the specific substrates and the desired reaction conditions.

| Reaction Type | Reagents/Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Reversible reaction, often requires removal of water. | nih.gov |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Ester | Mild conditions, forms dicyclohexylurea (DCU) byproduct. | luxembourg-bio.com |

| Acyl Chloride Formation then Esterification | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base | Ester | Two-step process, highly reactive intermediate. | nih.gov |

| Amide Formation (Coupling Reagent) | Amine, Coupling Agent (e.g., HATU, HOBt/DCC) | Amide | Wide variety of reagents available, high yields. | luxembourg-bio.com |

| Amide Formation (TiCl₄) | Amine, TiCl₄, Pyridine | Amide | Direct condensation method. | nih.gov |

Reactivity of the Halogen Substituents

The two chlorine atoms on the aromatic ring of this compound are potential sites for nucleophilic aromatic substitution (SNAr), a key reaction for introducing new functional groups onto an aromatic core.

Nucleophilic Aromatic Substitution Potential

For a nucleophilic aromatic substitution to occur, certain conditions must be met. The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, and there must be a suitable leaving group (typically a halide). quizlet.comchegg.com The electron-withdrawing groups make the ring electron-deficient and stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. quizlet.com

The reaction proceeds via an addition-elimination mechanism. A strong nucleophile attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. Subsequently, the leaving group is eliminated, and the aromaticity of the ring is restored. chegg.comyoutube.com

Modulation of Reactivity by Electronic Effects

The regioselectivity of a potential SNAr reaction on this compound is determined by the electronic effects of the substituents. The stability of the intermediate Meisenheimer complex is the key factor.

Electron-Withdrawing Groups: The carboxylic acid group is a strong electron-withdrawing group. When a nucleophile attacks the C4 position (para to the COOH), the negative charge of the intermediate can be delocalized onto the oxygen atoms of the carboxylate group, providing significant stabilization. This makes the C4 chlorine a more likely site for substitution compared to the C3 chlorine. quizlet.com

Electron-Donating Groups: The hydroxyl group at C5 is strongly electron-donating via resonance, which increases the electron density at the ortho (C4) and para (C2, not substituted with a leaving group) positions. This electron donation would tend to disfavor nucleophilic attack. However, its meta-position relative to the C3 chlorine means it has less of a deactivating effect on that position through resonance.

Leaving Group Position: For effective stabilization by an electron-withdrawing group, the leaving group must be positioned ortho or para to it. quizlet.com In this molecule, the chlorine at C4 is para to the strongly electron-withdrawing COOH group. The chlorine at C3 is meta to the COOH group. Therefore, the intermediate formed by attack at C4 is better stabilized. quizlet.comnih.gov

Considering these factors, nucleophilic attack is predicted to occur preferentially at the C4 position, leading to the substitution of the chlorine atom that is para to the carboxylic acid group. The hydroxyl group's electron-donating resonance effect, while generally deactivating for SNAr, is overridden by the powerful stabilizing influence of the para-COOH group on the Meisenheimer intermediate.

| Position | Substituent | Electronic Effect | Influence on SNAr at C3 | Influence on SNAr at C4 | Reference |

|---|---|---|---|---|---|

| 1 | -COOH | Electron-withdrawing (-I, -M) | Meta: Weak activation | Para: Strong activation (stabilizes intermediate) | quizlet.com |

| 5 | -OH | Electron-donating (+M > -I) | Meta: Weak deactivation | Ortho: Strong deactivation (destabilizes intermediate) | quizlet.com |

| 3, 4 | -Cl | Electron-withdrawing (-I > +M) | Deactivates ring overall, but acts as leaving group. | youtube.com |

Structural Elucidation and Advanced Spectroscopic Characterization

Comprehensive Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to elucidating the structure of organic molecules by probing the interactions of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 3,4-Dichloro-5-hydroxybenzoic acid is predicted to show three distinct signals. Two signals would appear in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. Due to their different chemical environments, they would likely present as two distinct doublets. A third, broad singlet would correspond to the acidic proton of the carboxylic acid group, with its chemical shift being highly dependent on the solvent and concentration. The hydroxyl proton may also appear as a separate broad singlet.

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton. It is expected to show seven unique carbon signals: one for the carboxylic acid carbon (typically in the 165-185 ppm range), and six for the aromatic carbons. The carbons bonded to the electronegative chlorine and oxygen atoms would be shifted downfield. For comparison, ¹³C NMR data for the related compound 3-hydroxybenzoic acid has been reported. np-mrd.org

Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a predictive table based on general principles of NMR spectroscopy, as direct experimental data is not available in the reviewed literature.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~10-13 | Broad Singlet | -COOH |

| ¹H | ~7.5-8.0 | Doublet | Aromatic H |

| ¹H | ~7.0-7.5 | Doublet | Aromatic H |

| ¹H | ~5-7 | Broad Singlet | Ar-OH |

| ¹³C | ~165-175 | Singlet | C=O |

| ¹³C | ~150-160 | Singlet | C-OH |

| ¹³C | ~130-140 | Singlet | C-Cl |

| ¹³C | ~130-140 | Singlet | C-Cl |

| ¹³C | ~115-130 | Singlet | Aromatic C-H & C-COOH |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit several characteristic absorption bands. A very broad band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O stretch of the carboxyl group would appear as a strong, sharp peak around 1700 cm⁻¹. researchgate.net A distinct O-H stretch for the phenolic group would be observed around 3200-3600 cm⁻¹. Additionally, C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹. For comparison, the IR spectrum of the related isomer 3-chloro-4-hydroxybenzoic acid shows these characteristic features. nist.gov

Raman Spectroscopy: Raman spectroscopy, a complementary technique to IR, is particularly sensitive to non-polar bonds. The aromatic ring vibrations and the C-Cl bonds of this compound would be expected to produce strong signals in the Raman spectrum. Studies on various hydroxybenzoic acid isomers have demonstrated the utility of Raman spectroscopy in distinguishing between them based on subtle shifts in their vibrational frequencies. researchgate.net

Key Predicted Vibrational Frequencies for this compound (Note: This is a predictive table based on established group frequencies, as direct experimental data is not available in the reviewed literature.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | -COOH | 2500-3300 | Broad, Strong |

| O-H Stretch (Phenol) | Ar-OH | 3200-3600 | Medium, Broad |

| C=O Stretch | -COOH | 1680-1710 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium to Weak |

| C-O Stretch | Carboxylic Acid/Phenol (B47542) | 1210-1320 | Medium |

| C-Cl Stretch | Ar-Cl | 600-800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry determines the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular weight of this compound is 207.01 g/mol (for the most common isotopes). sigmaaldrich.com

The mass spectrum would show a molecular ion peak (M⁺) cluster, with characteristic isotopic peaks for the two chlorine atoms (³⁵Cl and ³⁷Cl). The most common fragmentation pathway for aromatic carboxylic acids involves the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu Another likely fragmentation would be the loss of a chlorine radical. Analysis of the fragmentation of the isomer 3,5-dichloro-4-hydroxybenzoic acid confirms these expected patterns. nist.gov

X-ray Crystallographic Analysis of this compound and its Co-crystals

While no specific crystal structure has been published for this compound, X-ray crystallography would provide unambiguous proof of its structure in the solid state.

Molecular Conformation and Intermolecular Interactions in Solid State

X-ray analysis would reveal precise bond lengths, bond angles, and torsion angles. The benzene ring would be planar, with the carboxyl and hydroxyl groups lying in or close to the plane of the ring. The solid-state packing would be dominated by intermolecular forces, primarily hydrogen bonding and potentially halogen bonding involving the chlorine atoms. Crystal structure analyses of related compounds, such as 3,4-dihydroxy-5-geranyl-benzoic acid and various cocrystals of 3,4-dihydroxybenzoic acid, show extensive networks of intermolecular interactions that define the crystal lattice. jcchems.comresearchgate.net

Computational Chemistry and Theoretical Investigations

Electronic Properties and Reactivity Prediction

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to predict the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor chiralen.com.

The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons, making it a site for electrophilic attack. The energy of the LUMO is related to the electron affinity and indicates the ability to accept electrons, marking a site for nucleophilic attack bldpharm.com.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for predicting molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity chiralen.com. For many organic molecules, this gap is calculated using DFT methods. While specific data for 3,4-dichloro-5-hydroxybenzoic acid is not available, studies on structurally similar hydroxybenzoic acids provide illustrative values.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for Hydroxybenzoic Acid Analogs (Data derived from related compounds for illustrative purposes)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2,3-Dihydroxybenzoic Acid | -9.01 | -1.54 | 7.47 |

| 2,5-Dihydroxybenzoic Acid | -8.62 | -1.43 | 7.19 |

| 3,5-Dihydroxybenzoic Acid | -9.21 | -1.59 | 7.62 |

| Gallic Acid (3,4,5-Trihydroxy) | -8.76 | -1.52 | 7.24 |

| Source: Adapted from studies on hydroxybenzoic acids. |

These properties describe how a molecule's charge distribution responds to an external electric field and are crucial for understanding intermolecular interactions and nonlinear optical (NLO) potential.

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a temporary dipole moment.

Hyperpolarizability (β): This is a measure of the nonlinear response of a molecule to a strong electric field and is fundamental to a material's NLO properties, such as second-harmonic generation.

These values are typically calculated using finite-field methods within a DFT framework. The calculated values for related molecules show how substitution patterns affect these electronic properties.

Table 2: Illustrative Calculated Electronic Properties for Benzaldehyde Analogs (Data derived from related compounds for illustrative purposes)

| Property | o-Cl Benzaldehyde | m-Cl Benzaldehyde | p-Cl Benzaldehyde |

| Dipole Moment (μ) (Debye) | 3.1243 | 1.8918 | 2.1276 |

| Polarizability (α_tot) (esu) | 13.99 x 10⁻²⁴ | 14.08 x 10⁻²⁴ | 14.15 x 10⁻²⁴ |

| Hyperpolarizability (β_tot) (esu) | 155.86 x 10⁻³⁰ | 240.86 x 10⁻³⁰ | 820.22 x 10⁻³⁰ |

| Source: Adapted from DFT studies on chlorobenzaldehydes. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These are often associated with lone pairs on electronegative atoms like oxygen. Blue regions represent areas of positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carboxyl and hydroxyl groups, and positive potential (blue) near the hydrogen atoms of these groups. The distribution of potential across the aromatic ring would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the hydroxyl group. This visualization provides an intuitive understanding of where the molecule is most likely to interact with other chemical species bldpharm.com.

Molecular Docking and Simulation Studies

Direct molecular docking studies specifically targeting this compound are not extensively documented. However, research on structurally similar benzoic acid derivatives provides a strong basis for predicting its potential biological targets and interaction profiles. The general structure of hydroxybenzoic acids makes them candidates for interacting with a variety of enzymes and receptors.

One area of interest is their potential as antimicrobial agents. Studies on benzoic acid derivatives have explored their antifungal activity by targeting enzymes like CYP53, a fungal-specific cytochrome P450 enzyme. nih.gov Molecular docking simulations of benzoic acid derivatives into the active site of CYP53 have revealed key interactions, such as hydrogen bonding between the carboxylic acid group of the ligand and active site residues. nih.gov For this compound, it is plausible that the carboxyl and hydroxyl groups would form crucial hydrogen bonds with the protein target, while the dichlorinated phenyl ring could engage in hydrophobic or halogen bonding interactions within the binding pocket.

Furthermore, benzoic acid derivatives have been investigated as inhibitors of other enzymes. For example, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in cancer. researchgate.net Docking studies in such cases help to elucidate the binding mode and the specific interactions responsible for inhibitory activity. Given the structural similarities, this compound could potentially be explored as an inhibitor for a range of enzymes where a substituted benzoic acid scaffold can be accommodated.

The interaction of small molecules with transport proteins like human serum albumin (HSA) is also a critical aspect of their pharmacokinetic profile. Studies on the binding of 4-hydroxybenzoic acid to HSA have shown that hydrogen bonds and van der Waals forces are the primary drivers of this interaction. acs.org It is reasonable to expect that this compound would also bind to HSA, with its polar groups forming hydrogen bonds and the chlorinated ring contributing to hydrophobic interactions.

Based on studies of related compounds, a summary of potential biological targets and the likely key interactions for this compound is presented below:

| Potential Biological Target Class | Key Interacting Groups on Ligand | Likely Types of Interactions |

| Fungal Cytochrome P450 (e.g., CYP53) | Carboxylic acid, Hydroxyl group, Dichlorophenyl ring | Hydrogen bonding, Hydrophobic interactions, Halogen bonding |

| Sirtuin Deacetylases (e.g., SIRT5) | Carboxylic acid, Hydroxyl group | Hydrogen bonding, π-π stacking |

| Bacterial Enzymes | Carboxylic acid, Dichlorophenyl ring | Hydrogen bonding, Hydrophobic interactions |

| Human Serum Albumin (HSA) | Carboxylic acid, Hydroxyl group, Dichlorophenyl ring | Hydrogen bonding, Van der Waals forces, Hydrophobic interactions |

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not available, SAR studies on related halogenated and hydroxy-substituted benzoic acids provide valuable insights into how structural modifications can influence biological activity. These studies often employ computational models to correlate physicochemical properties with observed activities.

For antimicrobial activity, SAR studies on p-hydroxybenzoic acid derivatives have indicated that the presence and nature of substituents on the aromatic ring significantly impact their efficacy. nih.gov Computational models in such studies often use descriptors like molecular connectivity indices, shape indices, and topological indices to quantify the structural features that govern antimicrobial action. nih.gov For this compound, the presence of two chlorine atoms would be a critical determinant of its activity. Halogen atoms can increase lipophilicity, which may enhance cell membrane penetration. They can also participate in halogen bonding, a specific type of non-covalent interaction that can be crucial for ligand-protein binding.

In the context of antifungal activity against targets like CYP53, SAR studies have highlighted the importance of the benzoic acid moiety for binding. nih.gov Computational models and docking studies suggest that modifications to the substituent pattern on the phenyl ring can modulate binding affinity and specificity. The electron-withdrawing nature of the chlorine atoms in this compound would influence the pKa of the carboxylic acid and hydroxyl groups, which in turn can affect the strength of hydrogen bonding interactions within the enzyme's active site.

Furthermore, SAR studies on benzoic acid derivatives as anti-sickling agents have utilized computational models that consider parameters like the Hammett electronic sigma (σ) constants and Hansch lipophilicity pi (π) constants to predict activity. iomcworld.com These models demonstrate that electronic and hydrophobic properties are key to the biological effect. The dichlorination pattern in this compound would significantly alter these parameters compared to unsubstituted or monosubstituted analogs.

From these related studies, several SAR principles can be inferred for this compound:

Halogenation: The presence and position of chlorine atoms are expected to be major drivers of biological activity, influencing lipophilicity, electronic properties, and the potential for halogen bonding.

Hydroxyl and Carboxyl Groups: These groups are crucial for forming hydrogen bonds with biological targets and are likely essential for activity. Their relative positions and the intramolecular hydrogen bonding they can form will also play a role.

Electronic Effects: The electron-withdrawing nature of the chlorine atoms will impact the acidity of the phenolic hydroxyl and carboxylic acid groups, which can be a critical factor in binding to target proteins.

Steric Factors: The size and position of the chloro substituents will influence how the molecule fits into a binding pocket, with potential for both favorable and unfavorable steric interactions.

Mechanistic Insights into Biological Activities Excluding Clinical Outcomes

Enzyme Inhibition Mechanisms

Comprehensive studies detailing the specific enzyme inhibition mechanisms of 3,4-dichloro-5-hydroxybenzoic acid are not readily found in the current body of scientific research. While the broader class of halogenated phenolic compounds is known to interact with various enzymes, specific data for this particular dichlorinated hydroxybenzoic acid is wanting.

There is currently no specific information available in the scientific literature that describes the direct binding of this compound to the active sites of enzymes or the resulting disruption of their catalytic activity.

Detailed investigations into the inhibition of specific metabolic or signaling pathways by this compound have not been published. The influence of this compound on key cellular pathways remains an area for future research.

There are no specific case studies in the available literature that identify this compound as an inhibitor of specific enzyme targets such as HsaD in Mycobacterium tuberculosis. Research on the antitubercular properties of related compounds has been conducted, but these findings cannot be directly attributed to this compound.

Interaction with Cellular and Molecular Targets

The interaction of this compound with various cellular and molecular targets has not been a subject of extensive research.

There is no available scientific evidence to suggest that this compound modulates proteostasis network modules, such as the Ubiquitin-Proteasome Pathway (UPP) or the Autophagy-Lysosome Pathway (ALP). The impact of this compound on cellular protein homeostasis is unknown.

Specific studies on the binding of this compound to cellular receptors or other biomolecules are not present in the current scientific literature.

Investigational Antimicrobial and Anticancer Mechanisms

The exploration of this compound's biological effects has focused on its potential to combat microbial growth and cancer cell proliferation. Research in this area is still in its early stages, with studies primarily centered on understanding the fundamental mechanisms through which this compound may exert its effects.

Inhibition of Bacterial Growth and Biofilm Formation

While specific studies on this compound are limited, research into related hydroxybenzoic acid compounds provides a basis for its potential antimicrobial properties. For instance, its parent compound, 4-hydroxybenzoic acid, and its derivatives, known as parabens, have demonstrated antimicrobial activity against a range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa globalresearchonline.net. The antimicrobial efficacy of such compounds is often attributed to their chemical structure globalresearchonline.net.

Furthermore, the ability of bacteria to form biofilms presents a significant challenge in treating infections, as these communities of microorganisms exhibit increased resistance to antimicrobial agents nih.gov. Phytochemicals, a broad class of compounds to which hydroxybenzoic acids belong, have been investigated for their anti-biofilm properties. These compounds may work by interfering with the production of the extracellular matrix that holds the biofilm together or by disrupting bacterial communication systems, a process known as quorum sensing nih.govresearchgate.net. The potential for this compound to inhibit biofilm formation is an area of ongoing investigation, drawing on the established anti-biofilm activity of related phenolic compounds nih.gov.

Proposed Mechanisms of Antibacterial Action (e.g., DNA Gyrase, Topoisomerase IV inhibition)

A key mechanism by which some antibacterial agents function is through the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription researchgate.net. For example, quinolone antibacterials exert their effects by targeting these topoisomerases researchgate.netnih.govnih.gov. While direct evidence for this compound is not yet available, the inhibition of these enzymes represents a plausible mechanism for its potential antibacterial activity. The structural characteristics of this compound may allow it to interact with the binding sites of these enzymes, disrupting their function and leading to bacterial cell death. Further research, including enzymatic assays and molecular docking studies, is required to validate this hypothesis.

Investigational Antiallergic and Anti-inflammatory Properties

Phenolic compounds, including various hydroxybenzoic acids, have been recognized for their potential anti-inflammatory and antiallergic effects nih.gov. For example, gallic acid, a related compound, has shown anti-inflammatory and anti-allergic activities scielo.br. The proposed mechanisms for these properties often involve the modulation of immune responses and the inhibition of inflammatory pathways. While specific data on this compound is lacking, its structural similarity to other bioactive phenolic compounds suggests it may possess similar properties.

Inhibition of Cancer Cell Proliferation via Immune System Modulation or Antibody Binding

The potential of this compound as an anticancer agent is an emerging area of research. Studies on related hydroxybenzoic acid derivatives have shown that they can inhibit the proliferation of cancer cells nih.govnih.govnih.gov. One proposed mechanism for the anticancer activity of such compounds is the modulation of the immune system. Phytochemicals have been shown to influence the activity of various immune cells, which can, in turn, affect tumor growth nih.gov.

Another potential mechanism is the binding of the compound to specific proteins or antibodies involved in cancer progression. For instance, the binding of small molecules to human serum albumin can influence their bioavailability and biological activity nih.govnih.gov. While direct evidence for this compound is not available, its ability to interact with proteins could play a role in its potential anticancer effects. Further research is needed to explore these possibilities and to identify the specific molecular targets of this compound in cancer cells.

Biodegradation and Environmental Transformation Pathways

Microbial Degradation of Chlorinated Benzoic Acids

The microbial breakdown of chlorinated benzoic acids is a key process in their environmental remediation. Both single microbial strains and complex microbial consortia have been shown to metabolize these compounds, utilizing them as sources of carbon and energy. The efficiency and pathway of degradation are influenced by factors such as the degree and position of chlorine substitution on the aromatic ring, as well as the prevailing environmental conditions (e.g., presence or absence of oxygen).

Under aerobic conditions, the initial step in the degradation of chlorinated aromatic compounds is often catalyzed by oxygenase enzymes. These enzymes introduce hydroxyl groups onto the aromatic ring, making it more susceptible to subsequent cleavage.

Several bacterial species have been identified for their ability to aerobically degrade chlorinated benzoic acids. For instance, an indigenous strain of Pseudomonas putida isolated from a polluted river was found to be capable of degrading 3-chlorobenzoic acid as its sole carbon source. nih.gov This strain demonstrated high removal efficiency of the compound. nih.gov The degradation of chlorinated benzoic acids often proceeds through the formation of chlorocatechols, which are then further metabolized. epa.govmdpi.com The specific pathway can be influenced by the position of the chlorine atoms. For example, the degradation of 2-chlorobenzoic acid can proceed via three different dioxygenation reactions, all initiated by 2-halobenzoate-1,2-dioxygenase, leading to the formation of catechol. researchgate.net Similarly, the degradation of 3-chlorobenzoic acid can result in the formation of both 3-chlorocatechol (B1204754) and 4-chlorocatechol, depending on the substrate specificity of the initial dioxygenase enzyme. mdpi.com

Table 1: Examples of Microorganisms Involved in Aerobic Degradation of Chlorinated Benzoic Acids

| Microorganism | Chlorinated Substrate(s) | Key Enzymes/Pathways | Reference(s) |

| Pseudomonas putida | 3-Chlorobenzoic acid | Not specified | nih.gov |

| Burkholderia cepacia 2CBS | 2-Chlorobenzoic acid | 2-halobenzoate-1,2-dioxygenase, 2,3-dioxygenase | researchgate.net |

| Rhodococcus opacus strain 1CP | 3-Chlorobenzoate (B1228886) | 3-Chlorobenzoate 1,2-dioxygenase | mdpi.com |

| Acinetobacter sp. strain ST-1 | 4-Chlorobenzoic acid | Hydrolytic dehalogenase | researchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list.

In the absence of oxygen, the biodegradation of chlorinated benzoic acids follows different routes, often initiated by reductive dechlorination. This process involves the removal of chlorine atoms from the aromatic ring, with the chlorinated compound acting as an electron acceptor.

Anaerobic degradation is typically carried out by microbial consortia, where different microbial populations work in concert to break down the compound. nih.gov For instance, a methanogenic consortium has been shown to mineralize 3-chlorobenzoic acid. oup.com The initial step in this process is often the reductive removal of the chlorine substituent. oup.comepa.gov The position of the chlorine atom significantly influences the rate and specificity of its removal. Generally, meta-substituted chlorines are more readily removed than ortho or para-substituted ones. epa.gov

Enrichment cultures from freshwater sediments have demonstrated the ability to specifically remove ortho-substituted chlorine from various trichlorobenzoic acids, yielding dichlorobenzoic acids. oup.comnih.gov In some cases, dehalogenation of ortho- and/or para-chlorine substituents from dichlorobenzoic acids has also been observed. oup.comnih.gov Denitrifying conditions can also support the anaerobic degradation of chlorinated benzoic acids. oup.com For example, denitrifying consortia have been enriched that can utilize 3- and 4-chlorobenzoate (B1228818) as their sole source of carbon and energy. oup.com Photoheterotrophic bacteria, such as Rhodopseudomonas palustris, have also been shown to degrade 3-chlorobenzoate anaerobically in the light. nih.gov

Table 2: Examples of Anaerobic Degradation of Chlorinated Benzoic Acids

| Condition | Microbial Group/Organism | Substrate(s) | Key Process | Reference(s) |

| Methanogenic | Microbial Consortium | 3-Chlorobenzoic acid | Reductive dehalogenation | oup.com |

| Denitrifying | Microbial Consortium | 3-Chlorobenzoate, 4-Chlorobenzoate | Dehalogenation | oup.com |

| Phototrophic | Rhodopseudomonas palustris | 3-Chlorobenzoate | Dehalogenation | nih.gov |

| Methanogenic | Soil Slurry Microcosms | Chlorinated benzenes | Sequential reductive dechlorination | nih.gov |

This table provides examples and is not an exhaustive list.

Enzymatic Biotransformations

The biodegradation of 3,4-dichloro-5-hydroxybenzoic acid and related compounds is mediated by a variety of specific enzymes that catalyze key transformation steps. These enzymes are central to both aerobic and anaerobic degradation pathways.

Reductive dehalogenation is a critical initial step in the anaerobic breakdown of many chlorinated aromatic compounds. wikipedia.org This process involves the removal of a chlorine atom and its replacement with a hydrogen atom, effectively reducing the toxicity of the compound. wikipedia.orgclu-in.org This reaction is catalyzed by enzymes known as reductive dehalogenases.

The specificity of these enzymes can vary, with some showing a preference for the position of the chlorine on the aromatic ring. epa.gov For example, under methanogenic conditions, the reductive dechlorination of chlorinated benzoates often occurs in a stepwise manner, with the removal of meta-chlorines being generally more favorable. epa.gov Anaerobic enrichment cultures have demonstrated the specific removal of ortho-chlorines from various chlorinated benzoic acids. oup.comnih.gov The process of reductive dechlorination is crucial for making the aromatic ring more amenable to subsequent degradation. clu-in.org

In aerobic degradation pathways, the initial attack on the aromatic ring is typically carried out by oxygenases. Dioxygenases are a key class of enzymes that incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of a dihydroxylated intermediate, often a catechol. nih.govresearchgate.net These enzymes are frequently multicomponent systems. nih.gov For instance, benzoate-1,2-dioxygenase converts benzoic acid to 1,2-dihydro-1,2-dihydroxybenzoic acid, which is then transformed into catechol. nih.gov

The presence of chlorine substituents can influence the action of these dioxygenases. Some dioxygenases, like the TecA chlorobenzene (B131634) dioxygenase, can simultaneously dioxygenate and eliminate a halogen substituent. nih.gov Following hydroxylation, the aromatic ring is cleaved by other dioxygenases, such as catechol-1,2-dioxygenase or catechol-2,3-dioxygenase, which break the bond between the two hydroxylated carbons (ortho-cleavage) or adjacent to one of the hydroxyl groups (meta-cleavage), respectively. nih.govresearchgate.net

Hydrolases are another important class of enzymes involved in the degradation of chlorinated aromatics. For example, hydrolytic dehalogenases can remove chlorine atoms by replacing them with a hydroxyl group from a water molecule. researchgate.net An Acinetobacter sp. strain has been shown to degrade 4-chlorobenzoic acid via hydrolytic dehalogenation to yield 4-hydroxybenzoic acid. researchgate.net Dienelactone hydrolase is another key enzyme in the chlorocatechol catabolic pathway. mdpi.com

Formation of Intermediates and Ultimate Degradation Products

The biodegradation of chlorinated benzoic acids proceeds through a series of intermediate compounds, ultimately leading to their complete mineralization to carbon dioxide, water, and chloride ions, or their transformation into less harmful substances.

In many aerobic pathways, the initial dioxygenation of chlorinated benzoic acids leads to the formation of chlorinated catechols. epa.govmdpi.com For example, the degradation of 2-chlorobenzoic acid can produce catechol. researchgate.net These catechols are then subject to ring cleavage, leading to the formation of muconic acids or semialdehydes, which are further metabolized through central metabolic pathways like the Krebs cycle. nih.govresearchgate.net

Under anaerobic conditions, reductive dechlorination is a key initial step, leading to the formation of less chlorinated benzoic acids. oup.comnih.govnih.gov For example, the dechlorination of 3,4-dichlorobenzoic acid could potentially yield 3-chlorobenzoic acid or 4-chlorobenzoic acid. These intermediates can then be further dechlorinated or undergo ring cleavage. For instance, the anaerobic degradation of benzoate (B1203000) can proceed through intermediates like acetate, formate, and hydrogen, which are ultimately converted to methane (B114726) and carbon dioxide by methanogenic consortia. nih.gov

The degradation of hydroxybenzoic acids can also serve as a model for understanding the fate of this compound. For instance, a Bacillus species has been shown to degrade 3-hydroxybenzoic acid via the formation of protocatechuic acid, which is then metabolized through both ortho and meta cleavage pathways. nih.gov Similarly, the degradation of 4-hydroxybenzoic acid by Acinetobacter johnsonii and Klebsiella oxytoca under anaerobic conditions has been documented. nih.gov

The ultimate degradation products depend on the specific pathway and the microorganisms involved. Complete mineralization results in the conversion of the organic compound to inorganic constituents. However, in some cases, degradation may be incomplete, leading to the accumulation of intermediate products.

Environmental Fate Implications of Chlorinated Aromatic Compounds

Chlorinated aromatic compounds are a broad class of chemicals that have been widely used in industrial and agricultural applications. Their chemical stability, which makes them effective in many applications, also contributes to their persistence in the environment. The presence and number of chlorine atoms on the aromatic ring significantly influence the environmental behavior of these compounds.

Generally, chlorinated aromatic compounds are resistant to degradation. The carbon-chlorine bond is strong, and the aromatic ring is a stable structure, making these compounds less susceptible to both microbial and abiotic degradation processes. Their persistence can lead to long-term contamination of soil, water, and sediment.

Key characteristics influencing the environmental fate of chlorinated aromatic compounds include:

Persistence: Many chlorinated aromatics are resistant to breakdown under normal environmental conditions, leading to long half-lives.

Bioaccumulation: Due to their lipophilic (fat-loving) nature, many chlorinated aromatic compounds can accumulate in the fatty tissues of organisms. This concentration can increase up the food chain, a process known as biomagnification.

Toxicity: The toxicity of chlorinated aromatic compounds can vary widely depending on the specific structure, including the number and position of the chlorine atoms. Some compounds are known to be toxic to microorganisms, plants, animals, and humans.

Mobility: The movement of these compounds in the environment is influenced by their solubility in water and their tendency to adsorb to soil and sediment particles. Generally, higher chlorination leads to lower water solubility and stronger adsorption to organic matter in soil.

The degradation of chlorinated aromatic compounds, when it does occur, can proceed through various microbial pathways. Microorganisms capable of degrading these compounds often possess specialized enzymatic systems. The initial steps in the degradation of chlorinated benzoic acids, for example, often involve the removal of chlorine atoms (dehalogenation) and the hydroxylation of the aromatic ring. These initial transformations are often the most challenging and rate-limiting steps in their complete mineralization to carbon dioxide and water.

Given the structure of This compound , it can be inferred that its environmental fate would be influenced by these general principles. The presence of two chlorine atoms and a hydroxyl group on the benzoic acid backbone would dictate its reactivity, solubility, and susceptibility to microbial attack. However, without specific studies, any detailed pathway or degradation rate remains speculative.

Applications As a Precursor and Functional Component in Advanced Materials

Rational Design and Synthesis of Novel Molecules Utilizing 3,4-Dichloro-5-hydroxybenzoic Acid

The distinct arrangement of functional groups on the aromatic ring of this compound makes it a significant starting material for the rational design and synthesis of new molecules, particularly in the field of medicinal chemistry. The carboxylic acid and hydroxyl moieties serve as reactive handles for a variety of chemical transformations, including esterification, amidation, and etherification.

In the synthesis of therapeutic aryl-amido-aryl compounds, this compound has been utilized as a key intermediate. For instance, it can undergo O-alkylation at the hydroxyl position, followed by amidation of the carboxylic acid group. A representative reaction involves the alkylation of the hydroxyl group with a suitable alkyl halide, such as isopropyl bromide or cyclopentyl bromide, to form a 3,4-dichloro-5-alkoxybenzoic acid. semanticscholar.org This intermediate can then be coupled with an amino-functionalized aromatic compound to yield the final aryl-amido-aryl product. semanticscholar.org

An example of a synthetic pathway is the preparation of 3,4-dichloro-5-isopropoxybenzoic acid. semanticscholar.org This reaction is a crucial step in the multi-step synthesis of more complex molecules. The process involves the reaction of this compound with isopropyl bromide. semanticscholar.org

The following table outlines a representative synthesis starting from this compound:

| Step | Reactant 1 | Reactant 2 | Product | Purpose |

| 1 | This compound | Isopropyl bromide | 3,4-Dichloro-5-isopropoxybenzoic acid | Introduction of an alkoxy group |

| 2 | 3,4-Dichloro-5-isopropoxybenzoic acid | Amine-containing compound | Aryl-amido-aryl compound | Formation of the final complex molecule |

This strategic use of this compound as a building block allows for the systematic construction of molecules with potential therapeutic applications. semanticscholar.orgnih.gov

Integration into Polymeric Structures or Composites

While direct polymerization of this compound is not widely documented, the integration of structurally similar chlorinated hydroxybenzoic acids into polymeric structures, such as thermotropic copolyesters, has been explored. acs.org These studies provide insight into the potential role of this compound as a monomer or co-monomer.

For example, the synthesis of thermotropic copolyesters using 4-hydroxybenzoic acid and 3-chloro-4-hydroxybenzoic acid has been reported. acs.org The incorporation of the chlorinated monomer influences the properties of the resulting polymer, such as its liquid crystalline behavior and thermal stability. The chlorine atoms can affect inter-chain interactions and the packing of the polymer chains, which in turn modifies the material's bulk properties.

Based on these findings, it can be inferred that this compound could be used to introduce specific properties into polyesters or other polymers. The two chlorine atoms would be expected to further enhance properties like flame retardancy and chemical resistance, and to modify the liquid crystalline temperature range.

The general structure of a copolyester incorporating a chlorinated hydroxybenzoic acid is shown below:

| Monomer 1 | Monomer 2 | Polymer Type | Potential Properties |

| 4-Hydroxybenzoic acid | 3-Chloro-4-hydroxybenzoic acid | Thermotropic Copolyester | Modified liquid crystalline behavior, altered thermal properties. acs.org |

| 4-Hydroxybenzoic acid (hypothetical) | This compound | Thermotropic Copolyester | Potentially enhanced flame retardancy, chemical resistance, and modified liquid crystalline properties. |

The use of such halogenated monomers is a key strategy in the field of polymer chemistry for creating high-performance materials with tailored characteristics.

Derivatization for Specialized Research Applications (e.g., Fluorinated Analogues for Pharmacokinetic Studies)

The derivatization of this compound and related compounds is a critical area of research for creating molecules with specialized functions. One important area of derivatization is the synthesis of fluorinated analogues. The introduction of fluorine into a molecule can significantly alter its physicochemical and biological properties, including metabolic stability and lipophilicity, which is of particular interest in pharmacokinetic studies. rsc.org

While the direct fluorination of this compound is not prominently described, the synthesis of closely related fluorinated and chlorinated hydroxybenzoic acids has been achieved. For example, a practical synthesis for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid has been developed as a key intermediate for antimicrobial drugs. semanticscholar.org This synthesis involves a multi-step process starting from 2,4-difluoro-3-chlorobenzoic acid, which undergoes nitration, esterification, reduction, diazotization, and hydrolysis. semanticscholar.org

The synthesis of such fluorinated analogues highlights the importance of halogenated hydroxybenzoic acids as versatile scaffolds in medicinal chemistry. These derivatives are crucial for studying structure-activity relationships and for developing new therapeutic agents with improved pharmacokinetic profiles. semanticscholar.orgnih.gov

The following table summarizes the synthesis of a related fluorinated analogue:

| Starting Material | Key Steps | Final Product | Application |

| 2,4-Difluoro-3-chlorobenzoic acid | Nitration, Esterification, Reduction, Diazotization, Hydrolysis | 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | Intermediate for antimicrobial 3-quinolinecarboxylic acid drugs. semanticscholar.org |

This example underscores the potential for creating a wide range of specialized research compounds through the derivatization of the basic this compound structure.

Future Directions in Research on 3,4 Dichloro 5 Hydroxybenzoic Acid

Exploration of Undiscovered Synthetic Routes and Green Chemistry Approaches

Green chemistry principles offer a guiding framework for this endeavor. This includes the use of renewable starting materials, the reduction of derivatives, the use of catalytic reagents over stoichiometric ones, and the minimization of waste. Investigating enzymatic or microbial-based syntheses could provide highly specific and environmentally friendly alternatives to traditional chemical methods. The pursuit of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, could also significantly improve the efficiency and reduce the environmental impact of its production.

Advanced Spectroscopic and Structural Investigations (e.g., Time-Resolved Studies)

A thorough understanding of the photophysical and photochemical properties of 3,4-Dichloro-5-hydroxybenzoic acid is crucial for predicting its environmental fate and for potential applications in areas like photochemistry. Advanced spectroscopic techniques, particularly time-resolved studies, are essential for this purpose. These methods can probe the excited-state dynamics of the molecule, revealing the lifetimes and decay pathways of its excited states.

Future research could employ techniques such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy to investigate the processes that occur after the molecule absorbs light. This would provide insights into its potential for photodegradation, the formation of reactive intermediates, and its interactions with other molecules in the excited state. Such studies are critical for assessing its environmental persistence and for designing any potential light-activated applications.

In-depth Mechanistic Elucidation of Biological Interactions

The biological activities of halogenated and hydroxylated benzoic acids are diverse, ranging from antimicrobial to anti-inflammatory effects. nih.govscispace.com However, the specific interactions of this compound with biological systems are not well understood. Future research should focus on elucidating the molecular mechanisms underlying its potential biological effects.

This would involve a multi-pronged approach, including in vitro assays to screen for various activities, such as enzyme inhibition, receptor binding, and antimicrobial efficacy. For example, studies on related hydroxybenzoic acids have investigated their antioxidant properties and their ability to inhibit enzymes like carbonic anhydrase. nih.govunibs.it Identifying specific cellular targets and signaling pathways affected by this compound will be key to understanding its pharmacological potential.

Development of Structure-Activity Relationship Models for Targeted Applications

Systematic modifications of the this compound structure can provide valuable insights into how its chemical features relate to its biological activity. The development of structure-activity relationship (SAR) models is a powerful tool for designing new molecules with enhanced potency and selectivity for specific applications.

Future research in this area would involve the synthesis of a library of analogs of this compound with variations in the number and position of the chlorine and hydroxyl groups. The biological activities of these analogs would then be systematically evaluated. The resulting data can be used to build computational models that predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules for targeted applications, such as drug discovery or the development of new agrochemicals.

Bioremediation Strategies and Environmental Monitoring Methodologies

Chlorinated aromatic compounds can be persistent environmental pollutants. researchgate.net Therefore, investigating the potential for bioremediation of this compound is of significant environmental importance. Research on the biodegradation of other chlorobenzoic acids has shown that certain microorganisms are capable of using these compounds as a carbon and energy source. nih.gov

Future studies should aim to isolate and characterize microbial strains that can degrade this compound. This would involve enrichment culture techniques using soil or water samples from contaminated sites. Once identified, the metabolic pathways for its degradation can be elucidated, and the enzymes involved can be characterized. This knowledge can then be applied to develop effective bioremediation strategies for contaminated environments. researchgate.net

In parallel, the development of sensitive and selective analytical methods for the detection and quantification of this compound in environmental matrices is crucial for effective monitoring. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) could be optimized for this purpose.

Q & A

Q. Answer :

- PPE : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent contact with skin/eyes .

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For exposure, rinse with water for 15 minutes and seek medical attention if irritation persists.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.